![molecular formula C14H18N4O B2785291 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-23-9](/img/structure/B2785291.png)
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, also known as CYCLOPS, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. CYCLOPS has shown promising results in pre-clinical studies as an anti-cancer agent and has also been investigated for its potential use in treating other diseases such as autoimmune disorders.
Scientific Research Applications
Fluorescent Molecules Research
This compound is part of a family of pyrazolo [1,5- a ]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthetic Methodology
The synthetic methodology of these compounds is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) .
Tunable Photophysical Properties
These compounds have tunable photophysical properties (going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97), in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Solid-State Emitters
The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl 2 Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .
Kinase Inhibitor
The compound has been found to inhibit the kinase activity of ZAK with an IC50 of 3.3 nM . It dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo .
Organic Light-Emitting Devices
Fluorogenic heterocyclic compounds, including this one, have been a major focus of research related to materials science and biological interactions . They have been used in the development of organic light-emitting devices .
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to have a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Related compounds have been synthesized through a [3 + 2]-cycloaddition of n-aminopyridinium ylides and ynals, which results in the production of cyanated pyrazolo[1,5-a]pyridines . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to have valuable properties as antimetabolites in purine biochemical reactions .
Pharmacokinetics
Related compounds have been shown to have potent activity accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to have a wide range of biological activities , suggesting that they may have similar effects.
Action Environment
The synthesis of related compounds has been shown to be reproducible and scalable , suggesting that they may be stable under a variety of conditions.
properties
IUPAC Name |
1-cyclohexyl-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-11-4-2-1-3-5-11)17-12-7-9-18-13(10-12)6-8-15-18/h6-11H,1-5H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEAACYJEYTYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea |
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